1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with benzyl, benzyloxy, and imidazolylpropyl groups
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the benzyl and benzyloxy groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of the imidazolylpropyl group: This step involves the reaction of the pyrazole derivative with 3-(1H-imidazol-1-yl)propyl halide under basic conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the corresponding pyrazole derivative.
Substitution: The imidazolylpropyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The benzyl and benzyloxy groups may enhance the compound’s binding affinity to its targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar compounds to 1-benzyl-3-(benzyloxy)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide include:
1-benzyl-3-methylimidazolium chloride: This compound features a similar imidazole ring but lacks the pyrazole and benzyloxy groups.
1,3,5-tri(1H-imidazol-1-yl)benzene: This compound contains multiple imidazole rings but lacks the pyrazole and benzyl groups.
The uniqueness of this compound lies in its combination of functional groups, which can confer specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
1-benzyl-N-(3-imidazol-1-ylpropyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-12-7-14-28-15-13-25-19-28)22-17-29(16-20-8-3-1-4-9-20)27-24(22)31-18-21-10-5-2-6-11-21/h1-6,8-11,13,15,17,19H,7,12,14,16,18H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHANGSSZVFAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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